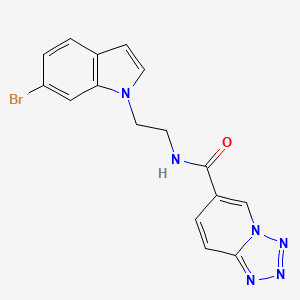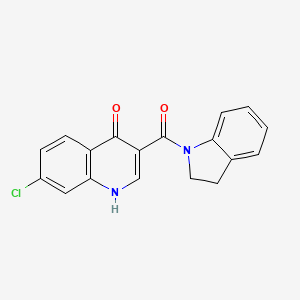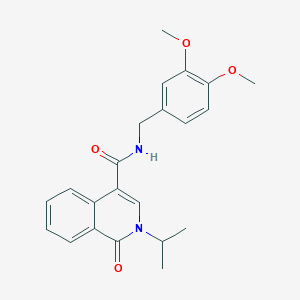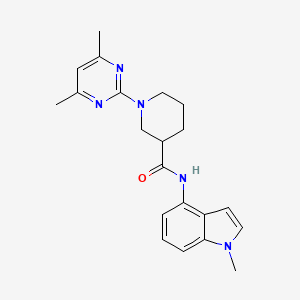
C16H13BrN6O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C16H13BrN6O is a chemical entity that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H13BrN6O can be achieved through several synthetic routes. One common method involves the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle under specific conditions. The reaction typically requires a catalyst and may involve steps such as bromination, nucleophilic substitution, and cyclization.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
C16H13BrN6O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
C16H13BrN6O: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C16H13BrN6O exerts its effects involves its interaction with specific molecular targets. The bromine atom and nitrogen-containing heterocycle play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
C16H13BrN6O: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with different halogen atoms or variations in the nitrogen-containing heterocycle.
Uniqueness: The presence of the bromine atom and the specific arrangement of atoms in give it distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrN6O |
|---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H13BrN6O/c17-13-3-1-11-5-7-22(14(11)9-13)8-6-18-16(24)12-2-4-15-19-20-21-23(15)10-12/h1-5,7,9-10H,6,8H2,(H,18,24) |
InChI Key |
UMFWJAWVVZPQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11001573.png)
![5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide](/img/structure/B11001577.png)

![6-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)hexanoic acid](/img/structure/B11001583.png)

![(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid](/img/structure/B11001594.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11001596.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B11001606.png)
![2-(3-methylbutyl)-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11001614.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B11001620.png)

![1-benzyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11001639.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11001640.png)

